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Chemical Profile and Storage of TCO-PEG3-Acid

The table below summarizes the key physicochemical properties and handling requirements for TCO-PEG3-

acid.

Property Specification

Chemical Formula Information missing from search results

Molecular Weight Information missing from search results

CAS Number 2141981-86-2 [1]

TCO Reactivity IEDDA cycloaddition with tetrazines [1]

Carboxylate Reactivity Forms amide bonds with primary amines [1]

PEG3 Spacer Function Enhances solubility, reduces steric hindrance [2] [3]

Solubility Soluble in DMSO, DMF, DCM, and other organic solvents [1]

Storage -20°C, desiccated, and protected from light [1]

Stability Note TCO can isomerize to inactive cis-form (CCO); avoid long-term storage [1]
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Protocol 1: Conjugation of TCO-PEG3-Acid to a Peptide
via Amide Bond Formation

This protocol details the conjugation of TCO-PEG3-acid to a bombesin peptide analogue (PEG3–BBN7–14),

adapting a published synthesis [4].

Reagents and Materials

Ligand: PEG3–BBN7–14 (5) (10.0 mg, 8.42 μmol) [4]

TCO Reagent: (E)-cyclooct-4-ene p-nitrophenyl ester (3.7 mg, 12.6 μmol) in DMF [4]
Activation Base: DIPEA (N,N-Diisopropylethylamine) (3.6 μL, 21.1 μmol) [4]

Solvent: Anhydrous DMF (250 μL + 3.7 μL) [4]
Quenching Solution: 1 M HCl (100 μL) [4]

Purification: Semipreparative HPLC with MeCN/H₂O gradient (20–60% MeCN + 0.1% TFA over 5
minutes) [4]

Step-by-Step Procedure

Reaction Setup: Dissolve PEG3–BBN7–14 (5) in anhydrous DMF (250 μL) in a reaction vial [4].
Reagent Addition: To the stirring solution, add the TCO p-nitrophenyl ester solution (3.7 mg in 3.7 μL

DMF), followed by DIPEA (3.6 μL) [4].
Reaction Incubation: Allow the reaction to proceed at room temperature for 2.5 hours [4].

Reaction Quenching: Add 1 M HCl (100 μL) to stop the reaction [4].
Product Purification: Purify the crude product using semipreparative HPLC with a gradient of 20–

60% acetonitrile (with 0.1% TFA) in water over 5 minutes. The product typically elutes at a retention
time (Rₜ) of 4.63 minutes [4].

Product Isolation: Collect the product fraction and lyophilize to obtain a white solid [4].

Analysis and Characterization

Yield: The reaction typically yields 72% (7.9 mg, 5.9 μmol) of the desired conjugate [4].

Mass Spectrometry:
MALDI-MS (using α-cyano-4-hydroxycinnamic acid matrix):

[M + H]⁺ observed: m/z 1339.96 (calculated: 1339.70)
[M + Na]⁺ observed: m/z 1362.03 (calculated: 1361.69)
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HR-ESI-MS: [M + H]⁺ observed: m/z 1339.71 (calculated: 1339.70) [4].

The following workflow diagram illustrates the key steps of this conjugation process:

Start Reaction

Dissolve PEG3–BBN7–14
in anhydrous DMF

Add TCO p-nitrophenyl ester
and DIPEA base

Incubate at RT for 2.5 hours

Quench reaction with 1M HCl

Purify via semipreparative HPLC

Lyophilize to obtain
white solid product

TCO-Peptide Conjugate

Click to download full resolution via product page
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Protocol 2: IEDDA "Click" Conjugation with Tetrazine
Derivatives

This protocol outlines the general procedure for conjugating a TCO-modified molecule to a tetrazine

derivative via the IEDDA reaction, a cornerstone of bioorthogonal chemistry.

Reaction Principle

The IEDDA reaction between TCO and tetrazine is characterized by exceptional selectivity and fast

kinetics, enabling efficient conjugation in complex biological environments without interfering with native

functional groups [5] [2] [6]. This reaction does not require copper catalysts or reducing agents, making it

highly biocompatible [5] [2].

General Procedure

Preparation: Dissolve the TCO-functionalized molecule (e.g., the product from Protocol 1) and the

tetrazine derivative (e.g., a fluorescent probe, drug, or radiotracer) in a suitable aqueous buffer (e.g.,
PBS) or a water-miscible organic solvent like DMF.

Mixing: Combine the two solutions. The TCO:tetrazine molar ratio can be optimized, often starting at
1:1 to 1:2.

Incubation: Allow the reaction to proceed at room temperature or 37°C. Conjugation is typically
complete within 30 minutes at concentrations around 1 mg/mL, thanks to the unprecedented

kinetics of this reaction [5] [2] [3].
Purification: Purify the final bioconjugate using an appropriate method such as size-exclusion

chromatography, HPLC, or dialysis to remove unreacted starting materials.

The following diagram illustrates the logical relationship and workflow for creating a bioconjugate using

these two core protocols.
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Advanced Application: Bioorthogonal "Click-Release"
Prodrug Activation

Beyond simple conjugation, the TCO-Tetrazine pair can be engineered for advanced applications like

targeted prodrug activation. In this innovative strategy, a cytotoxic drug is inactivated ("caged") by attaching

it to a linker via a TCO group. The drug is only released upon a "click-release" reaction with a tetrazine

installed on a cancer cell surface [6].

Experimental Workflow for Prodrug Activation
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Metabolic Labeling: Incubate cancer cells (e.g., MDA-MB-231, A549) with a tetrazine-modified

mannosamine derivative (e.g., Ac₄ManNTz, 50 μmol/L) for 1-2 days. This metabolically incorporates
the tetrazine moiety into cell surface glycans, creating an artificial chemical receptor [6].

Prodrug Administration: Treat the pre-labeled cells with the TCO-caged prodrug (e.g., TCO-
Doxorubicin). The TCO group on the prodrug rapidly reacts with the cell-surface tetrazine via IEDDA

[6].
Local Drug Release: The IEDDA reaction triggers a spontaneous elimination, releasing the active

drug (e.g., Doxorubicin) directly at the target cell surface. This leads to highly selective cancer cell
killing, with studies showing a 10-fold enhancement in selectivity for tetrazine-labeled versus

unlabeled cells [6].

Critical Notes for Researchers

TCO Stability: The reactivity of the TCO group is crucial. It can slowly isomerize in solution to the

less reactive cis-cyclooctene (CCO), losing its ability to react with tetrazines. Therefore, it is
imperative to store TCO reagents at -20°C or below, avoid light, and not store them for
extended periods in solution [1].
Solubility Considerations: While TCO-PEG3-acid is soluble in organic solvents, for biological

conjugations, it should first be dissolved in a water-miscible solvent like DMSO or DMF before being
added to an aqueous reaction buffer [1].

Reaction Monitoring: The IEDDA reaction can be monitored by the disappearance of the
characteristic tetrazine color (pink/red) or via analytical techniques like HPLC or LC-MS.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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